molecular formula C18H17NO7 B2861259 3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde CAS No. 568554-59-6

3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde

Cat. No.: B2861259
CAS No.: 568554-59-6
M. Wt: 359.334
InChI Key: KFOOITDJSHZTLS-UHFFFAOYSA-N
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Description

3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a nitro group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodioxin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.

    Nitration: Introduction of the nitro group is achieved through nitration reactions using nitric acid or other nitrating agents.

    Etherification: The ethoxy group is introduced via etherification reactions, often using ethyl halides in the presence of a base.

    Formylation: The final step involves the formylation of the aromatic ring to introduce the aldehyde group, typically using formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-4-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde
  • 3-ethoxy-4-[(5-nitro-4H-1,3-benzodioxin-6-yl)methoxy]benzaldehyde

Uniqueness

3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. The presence of the nitro group at the 7-position of the benzodioxin ring and the ethoxy group at the 3-position of the benzaldehyde ring distinguishes it from similar compounds, potentially leading to different chemical and biological properties.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-2-24-18-5-12(8-20)3-4-16(18)25-9-13-6-14(19(21)22)7-17-15(13)10-23-11-26-17/h3-8H,2,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOOITDJSHZTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=C3COCOC3=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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